N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. Key structural attributes include:
- A 3-butyl group at position 3 of the pyrimidinone ring, enhancing lipophilicity.
- A sulfanyl acetamide moiety at position 2, linked to a 2-bromophenyl group.
- Molecular formula: C₁₉H₁₈BrN₃O₂S₂ (calculated based on analogs in and ).
This compound is hypothesized to exhibit bioactivity due to its structural similarity to enzyme inhibitors and receptor ligands, particularly in kinase or protease targeting .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-2-3-9-22-17(24)16-14(8-10-25-16)21-18(22)26-11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOWFDPVITVSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thieno[3,2-d]pyrimidinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl group: This step may involve alkylation reactions using butyl halides in the presence of a base.
Attachment of the bromophenyl group: This can be done via a nucleophilic substitution reaction using 2-bromophenyl halides.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
Thieno[3,2-d]pyrimidinone Derivatives
Non-Thienopyrimidinone Analogs
Substituent Effects on Bioactivity
- Bromine Position : Ortho-substitution (target compound) vs. para-substitution () alters electronic effects and steric accessibility. Para-bromophenyl in ’s compound showed moderate α-glucosidase inhibition (IC₅₀ = 12.3 μM), suggesting bromine position influences enzyme binding .
- Heterocyclic Modifications: Compounds with oxadiazole () or triazole () cores exhibit distinct bioactivity profiles. For example, 8t () showed 72% LOX inhibition at 100 μM, while thienopyrimidinones may target kinases .
Biological Activity
N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a butyl group and a sulfanyl linkage attached to an acetamide functional group. Its molecular formula is C19H20BrN3O2S, with a molecular weight of approximately 442.35 g/mol. The unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, thienopyrimidine derivatives have been shown to inhibit bacterial growth effectively. In vitro studies demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme assays revealed that it acts as a competitive inhibitor for certain kinases and phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anticancer Activity
This compound has shown promise in preclinical studies targeting cancer cells. It was observed to induce apoptosis in several cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of mitochondrial membrane potential and the release of cytochrome c, which are critical events in the apoptotic process .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thienopyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Butyl Group : Alkylation reactions are employed to attach the butyl group.
- Sulfanylation : The sulfanyl linkage is introduced through nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetamide is synthesized by reacting the intermediate with acetic anhydride or acetyl chloride.
Case Studies and Research Findings
Research studies have focused on various aspects of the biological activity of this compound:
- In Vitro Studies : A study published in 2020 demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB231) with IC50 values in the low micromolar range .
- Mechanism of Action : Investigations into its mechanism revealed that it disrupts cellular signaling pathways related to growth factor receptors, leading to reduced cell viability .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among other thienopyrimidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[3-cyano... | Similar thienopyrimidine core | Moderate antimicrobial activity |
| 6-bromo-N-(phenethyl)-thienopyrimidine | Different substituents | Strong anticancer properties |
| N-(2-bromophenyl)-4-{thieno... | Altered functional groups | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
